3-Bromo-5-chloro-2-fluorophenol
Overview
Description
3-Bromo-5-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a phenol derivative that contains bromide, chloride, and fluoride functional groups .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis
The molecular weight of 3-Bromo-5-chloro-2-fluorophenol is 225.44 . The compound has a density of 1.875 g/cm3 and a boiling point of 238.6°C .Chemical Reactions Analysis
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-fluorophenol has a boiling point of 238.6±35.0 °C and a density of 1.875±0.06 g/cm3 . Its pKa is predicted to be 6.78±0.15 .Scientific Research Applications
Electrooptical Properties and Liquid Crystals
- A study on Laterally Substituted 4-n-Alkylphenyl 4-n-Alkylbicyclo (2.2.2) octane-1-carboxylates found that introducing different substituents, such as fluoro, chloro, and bromo, into the phenolic moiety can produce low melting esters with significant nematic ranges. These compounds, particularly when mixed with cyanobiphenyls, exhibit useful electrooptical properties and very low injected smectic tendencies, highlighting their potential application in liquid crystal displays (Gray & Kelly, 1981).
Spectroscopy and Quantum Chemistry
- The study of cis and trans conformers of 2-halophenols using coherent anti-Stokes Raman spectroscopy and quantum chemical calculations revealed differences in OH stretching wavenumbers. These findings are crucial for understanding the vibrational characteristics of halophenols, which may influence their reactivity and interactions in various chemical environments (Shin, Hahn, Jung, & Ha, 1998).
Chemoselective Functionalization
- Research on chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has demonstrated the possibility of selectively substituting different positions in the molecule under various conditions. This study highlights the nuanced reactivity of halogenated compounds, which can be leveraged in the synthesis of targeted chemical structures for pharmaceuticals and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Microwave Spectra and Molecular Structure
- Analysis of the microwave spectra of 4-fluorophenol, 4-chlorophenol, and 4-bromophenol helped in understanding the molecular structure and dynamics of these compounds. Such studies are foundational for applications in molecular modeling, spectroscopy, and the development of novel materials (Larsen, 1986).
Biotransformation and Environmental Impact
- The biotransformation of halophenols by a thermophilic Bacillus sp. demonstrated the ability of microorganisms to transform halophenols into halocatechols under specific conditions. This research is crucial for bioremediation strategies and understanding the environmental fate of halogenated compounds (Reinscheid, Bauer, & Müller, 2004).
Safety And Hazards
Future Directions
While specific future directions for 3-Bromo-5-chloro-2-fluorophenol are not mentioned in the search results, its unique reactivity suggests potential uses in the synthesis of various chemical compounds . It could serve as a valuable building block in the development of new materials and pharmaceuticals .
properties
IUPAC Name |
3-bromo-5-chloro-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWKIGBWZJFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-fluorophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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